Acide (3-méthoxyphényl)glyoxylique

Vue d'ensemble

Description

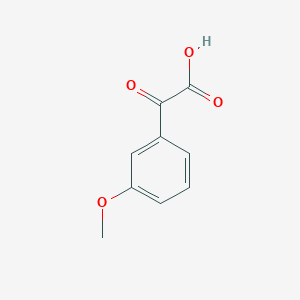

(3-Methoxyphenyl)glyoxylic acid is an organic compound that features a methoxy group attached to a phenyl ring, which is further connected to a glyoxylic acid moiety

Applications De Recherche Scientifique

Chemical Synthesis Applications

(3-Methoxyphenyl)glyoxylic acid serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:

- Oxidation Reactions : It can be oxidized to form corresponding carboxylic acids.

- Reduction Reactions : Reduction can yield alcohol derivatives.

- Substitution Reactions : Electrophilic aromatic substitution can introduce different substituents onto the phenyl ring.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The conditions for these reactions typically involve controlled temperatures and pH levels to optimize yield and selectivity.

Biochemical Applications

In biological research, (3-Methoxyphenyl)glyoxylic acid is significant for studying metabolic pathways involving aromatic compounds. It is known to influence several biochemical pathways:

- Glyoxylate Cycle : Similar to glyoxylic acid, (3-Methoxyphenyl)glyoxylic acid may participate in the glyoxylate cycle, which replenishes the tricarboxylic acid cycle during growth on fatty acid substrates.

- Myogenesis : Research has indicated that glyoxylic acid derivatives promote myogenesis in muscle cells, suggesting potential applications in muscle regeneration studies.

Industrial Applications

The compound is also utilized in the production of flavoring agents, particularly vanillin. The synthesis of vanillin from (3-Methoxyphenyl)glyoxylic acid involves multiple steps, where this compound acts as a precursor. The process typically includes the oxidation of 3-methoxy-4-hydroxymandelic acid, which is derived from (3-Methoxyphenyl)glyoxylic acid .

Case Studies and Research Findings

Several studies have highlighted the utility of (3-Methoxyphenyl)glyoxylic acid in specific applications:

- A study demonstrated its role as an intermediate in synthesizing fluorine-containing phenyl acetate derivatives, which were evaluated for their hypnotic properties .

- Another investigation focused on its use in the synthesis of vanillin through the glyoxylic acid method, emphasizing its importance as an intermediate that improves selectivity and yield when catalyzed by aluminum ions .

Mécanisme D'action

Target of Action

Glyoxylic acid, a related compound, interacts with several targets such as malate synthase g and isocitrate lyase . These enzymes play crucial roles in the glyoxylate cycle and the tricarboxylic acid cycle .

Mode of Action

Glyoxylic acid is known to participate in the glyoxylate cycle, which operates as an anaplerotic route for replenishing the tricarboxylic acid cycle during growth on fatty acid substrates .

Biochemical Pathways

(3-Methoxyphenyl)glyoxylic acid likely affects several biochemical pathways. Glyoxylic acid, for instance, is involved in the Glycine and Serine Metabolism, Alanine Metabolism, and other metabolic pathways . The downstream effects of these pathways can vary widely, influencing everything from energy production to amino acid synthesis.

Result of Action

The action of glyoxylic acid can lead to the formation of succinate and glyoxylate from isocitrate , which are key components of several metabolic pathways.

Action Environment

It’s worth noting that the suzuki–miyaura coupling reaction, which involves organoboron reagents, is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents . This might suggest that (3-Methoxyphenyl)glyoxylic acid could also exhibit similar properties.

Analyse Biochimique

Biochemical Properties

It is known that glyoxylic acid, from which (3-Methoxyphenyl)glyoxylic acid is derived, plays a crucial role in various metabolic pathways . It can be assumed that (3-Methoxyphenyl)glyoxylic acid might interact with enzymes, proteins, and other biomolecules in a similar manner. The nature of these interactions could be influenced by the methoxyphenyl group present in the molecule.

Cellular Effects

A study has shown that glyoxylic acid, an α-keto acid metabolite derived from glycine, promotes myogenesis in C2C12 cells . It is plausible that (3-Methoxyphenyl)glyoxylic acid might have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of (3-Methoxyphenyl)glyoxylic acid is not well established. It is known that glyoxylic acid is involved in several metabolic pathways . It is possible that (3-Methoxyphenyl)glyoxylic acid exerts its effects at the molecular level through similar pathways, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of (3-Methoxyphenyl)glyoxylic acid at different dosages in animal models are not well studied. It is known that the minimum lethal dose of undiluted ethylene glycol, a related compound, varies across different species

Metabolic Pathways

(3-Methoxyphenyl)glyoxylic acid is likely involved in metabolic pathways similar to those of glyoxylic acid. Glyoxylic acid is known to be involved in the glyoxylate cycle, a variation of the tricarboxylic acid cycle . This cycle is crucial for the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates .

Transport and Distribution

It is known that glyoxylic acid is rapidly absorbed from the gastrointestinal tract . It is plausible that (3-Methoxyphenyl)glyoxylic acid might have similar transport and distribution characteristics.

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms . It is plausible that (3-Methoxyphenyl)glyoxylic acid might have similar subcellular localization patterns.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(3-Methoxyphenyl)glyoxylic acid can be synthesized through several methods. One common approach involves the reaction of methyl-phenoxide with glyoxylic acid in the presence of sulfuric acid, iodine, and red phosphorus. The reaction is typically carried out in glacial acetic acid at elevated temperatures . Another method involves the reaction of glyoxylic acid with 1,2-methylenedioxybenzene under microwave radiation .

Industrial Production Methods

Industrial production of glyoxylic acid, a key precursor for (3-Methoxyphenyl)glyoxylic acid, involves the ozonolysis of maleic acid or the oxidation of glyoxal. These methods are widely used due to their efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Methoxyphenyl)glyoxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include vanillin, which is produced through the oxidative decarboxylation of vanillyl mandelic acid .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glyoxylic acid: A simpler analog that lacks the methoxyphenyl group.

Vanillic acid: Contains a similar aromatic structure but with different functional groups.

Ferulic acid: Another aromatic compound with a methoxy group but different overall structure

Uniqueness

Its methoxy group enhances its stability and reactivity compared to simpler analogs .

Activité Biologique

(3-Methoxyphenyl)glyoxylic acid, a compound with significant potential in various biological applications, has garnered interest for its diverse pharmacological properties. This article explores its biological activity, synthesizing data from multiple studies to provide a comprehensive overview.

Chemical Structure and Properties

(3-Methoxyphenyl)glyoxylic acid is characterized by the presence of a methoxy group on the phenyl ring and a glyoxylic acid moiety. Its chemical formula is , and it belongs to the class of aromatic compounds known for their biological activities.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of (3-Methoxyphenyl)glyoxylic acid. For instance, research indicates that derivatives of glyoxylic acid exhibit significant activity against various pathogens, including both Gram-positive and Gram-negative bacteria. A study reported that compounds derived from glyoxylic acid demonstrated effective inhibition against microorganisms such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of (3-Methoxyphenyl)glyoxylic Acid Derivatives

| Compound | Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| (3-Methoxyphenyl)glyoxylic acid | Staphylococcus aureus | 15 | 32 |

| (3-Methoxyphenyl)glyoxylic acid | Escherichia coli | 10 | 64 |

| (3-Methoxyphenyl)glyoxylic acid | Candida albicans | 12 | 48 |

2. Antioxidant Activity

The antioxidant potential of (3-Methoxyphenyl)glyoxylic acid has also been explored. Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

3. Anti-diabetic Effects

Research has indicated that certain derivatives of glyoxylic acid may possess anti-diabetic properties. These compounds can influence glucose metabolism and enhance insulin sensitivity, making them candidates for further investigation in diabetes management .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of (3-Methoxyphenyl)glyoxylic acid demonstrated significant antimicrobial activity against a range of pathogens. The results indicated that modifications to the glyoxylic acid structure could enhance its efficacy, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Antioxidant Mechanisms

Another research study focused on the antioxidant capabilities of phenolic compounds, including (3-Methoxyphenyl)glyoxylic acid. The findings revealed that these compounds effectively reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes, supporting their potential use in preventing oxidative stress-related diseases .

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXXIWFTHWCOPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.